molecular formula C21H27N5O2 B2435233 N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396794-31-2

N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2435233
CAS No.: 1396794-31-2
M. Wt: 381.48
InChI Key: PQPZJLDBTMVJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

Research into the structure-activity relationships of pyrazole derivatives, including compounds similar to N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, highlights the importance of specific substituents for cannabinoid receptor antagonistic activity. The study found that a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent are critical for potent activity against the brain cannabinoid CB1 receptor. This research aids in understanding the molecular interactions necessary for designing effective cannabinoid receptor ligands, which could have therapeutic applications in mitigating the side effects of cannabinoids (Lan et al., 1999).

Molecular Interactions with CB1 Receptor

Further insights into the molecular interactions of similar antagonists with the CB1 cannabinoid receptor have been gained through computational and binding analyses. The studies demonstrate the significance of the N1 aromatic ring and the spatial orientation of substituents for receptor binding and activity. Such findings are instrumental in the development of cannabinoid receptor antagonists or inverse agonists with potential clinical benefits in treating disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).

In Vitro Metabolism Studies

Understanding the metabolism of diarylpyrazoles, which share structural similarities with this compound, is crucial for their development as therapeutic agents. In vitro metabolism studies of compounds like SR141716A have shown that metabolic transformations occur predominantly on the terminal group of the 3-substituent, providing valuable information for predicting the pharmacokinetic behavior and designing compounds with improved metabolic stability (Zhang et al., 2005).

Ligand Design for Dopamine Receptors

Research into heterocyclic compounds, including those similar to this compound, has led to the development of selective ligands for dopamine receptors. These studies are critical for creating new therapeutic agents for neurological disorders, such as schizophrenia and Parkinson's disease, by targeting specific dopamine receptor subtypes with high affinity and selectivity (Rowley et al., 1997).

Antagonist Activity Characterization

The exploration of biarylpyrazole compounds, akin to this compound, has significantly contributed to the understanding of their inverse agonist or antagonist activities at cannabinoid receptors. These studies not only elucidate the structural features required for such activity but also offer a foundation for developing new therapeutic compounds for conditions influenced by cannabinoid receptor signaling (Hurst et al., 2006).

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15(2)17-3-5-18(6-4-17)25-21(28)20(27)24-13-16-7-11-26(12-8-16)19-14-22-9-10-23-19/h3-6,9-10,14-16H,7-8,11-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZJLDBTMVJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.